REACTION_CXSMILES
|
C([O-])(=O)C=C.[Na+].[S:7]([OH:11])([OH:10])(=[O:9])=[O:8].[CH2:12]([O:15][CH2:16][CH:17]([OH:20])[CH2:18][OH:19])[CH:13]=[CH2:14]>O>[CH2:12]([O:15][CH2:16][CH:17]([OH:20])[CH2:18][OH:19])[CH:13]=[CH2:14].[S:7](=[O:9])(=[O:8])([OH:11])[OH:10] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-allyloxy-1,2-dihydroxypropane monosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.C(C=C)OCC(CO)O
|
Name
|
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the same polymerization reaction
|
Type
|
CUSTOM
|
Details
|
the polymerization by the procedure of Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)C=C.[Na+].[S:7]([OH:11])([OH:10])(=[O:9])=[O:8].[CH2:12]([O:15][CH2:16][CH:17]([OH:20])[CH2:18][OH:19])[CH:13]=[CH2:14]>O>[CH2:12]([O:15][CH2:16][CH:17]([OH:20])[CH2:18][OH:19])[CH:13]=[CH2:14].[S:7](=[O:9])(=[O:8])([OH:11])[OH:10] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-allyloxy-1,2-dihydroxypropane monosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.C(C=C)OCC(CO)O
|
Name
|
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the same polymerization reaction
|
Type
|
CUSTOM
|
Details
|
the polymerization by the procedure of Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |